![molecular formula C20H13NO5 B2480040 quinolin-8-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate CAS No. 836665-56-6](/img/structure/B2480040.png)
quinolin-8-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid , which is a type of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .
Synthesis Analysis
The synthesis of coumarin systems has been a topic of interest for many organic and pharmaceutical chemists . Various methods have been developed, carried out in both classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse and would depend on the specific conditions and reagents used. For instance, quinoxalin-2 (1H)-ones have been involved in unexpected three-component reactions under CuBr-catalyzed and TBPB-oxidized conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. For instance, 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid has a molecular weight of 220.18 and a melting point of 214 - 216°C .Scientific Research Applications
Synthesis of Related Heterocycles
Quinolinones, including the compound , are valuable in drug research and development . They are used in the synthesis of related four-membered to seven-membered heterocycles , most of which show unique biological activities .
Antitumor Agent
Some quinoline derivatives have shown potential as antitumor agents . For instance, the cytotoxicity of 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) in colorectal cells was evaluated . The results showed that MMNC inhibits the proliferation of HCT116 and Caco-2 cells, blocks the cell cycle in the G2/M phase, decreases the cell mitochondrial membrane potential, and induces apoptosis .
Antimalarial Chemotherapy
Quinoline derivatives have been used in the search for therapeutic agents for emerging drug-resistant parasites . The synthesis of newer classes of 8-quinolinamines has emerged as a successful chemotherapeutic approach .
Synthetic Organic Chemistry
Quinolines have become important compounds because of their variety of applications in medicinal, synthetic organic chemistry .
Industrial Chemistry
In addition to medicinal and synthetic organic chemistry, quinolines also have applications in the field of industrial chemistry .
Future Directions
properties
IUPAC Name |
quinolin-8-yl 8-methoxy-2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO5/c1-24-16-9-3-6-13-11-14(20(23)26-18(13)16)19(22)25-15-8-2-5-12-7-4-10-21-17(12)15/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUHMLOYKIXREX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
quinolin-8-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.